molecular formula C16H12F3N3O B2767716 4-{[3-(trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone CAS No. 303995-58-6

4-{[3-(trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone

Cat. No.: B2767716
CAS No.: 303995-58-6
M. Wt: 319.287
InChI Key: ODFUMZBGOYJHIQ-UHFFFAOYSA-N
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Description

4-{[3-(Trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone is a chemical compound of significant interest in medicinal chemistry and antiviral research. It is built on the phthalazin-1(2H)-one scaffold, which is recognized as a remarkable and versatile structure in drug discovery due to its wide range of pharmacological activities . Recent research has highlighted the potential of phthalazinone derivatives as potent inhibitors of viral infections. Specifically, compounds within this class have demonstrated strong activity against the rabies virus (RABV) and broader categories of viruses like Lyssavirus and Mononegavirales . The mechanism of action is believed to involve the direct inhibition of the viral replication complex, making it a valuable tool for studying viral life cycles and developing novel antiviral therapeutics . The presence of the 3-(trifluoromethyl)anilino moiety is a common feature in bioactive molecules, often used to fine-tune properties like metabolic stability and binding affinity. This product is intended for research purposes only, specifically for in vitro biological screening and as a key intermediate in the synthesis of novel chemical entities for pharmaceutical development. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-[[3-(trifluoromethyl)anilino]methyl]-2H-phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O/c17-16(18,19)10-4-3-5-11(8-10)20-9-14-12-6-1-2-7-13(12)15(23)22-21-14/h1-8,20H,9H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFUMZBGOYJHIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone typically involves the reaction of 3-(trifluoromethyl)aniline with phthalazinone derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-{[3-(trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazinone derivatives with additional functional groups, while reduction could lead to the formation of amine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity:
Phthalazinones have been explored for their antitumor properties. Preliminary studies suggest that 4-{[3-(trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone may exhibit similar activities due to the presence of the phthalazinone ring, which has been associated with various biological activities, including anti-cancer effects. Further research is needed to establish specific mechanisms of action and efficacy against different cancer types.

Anti-inflammatory and Anti-allergic Properties:
Compounds with similar structures have shown potential as anti-inflammatory agents. The presence of the aniline moiety suggests that this compound could inhibit histamine release from mast cells, a crucial factor in allergic responses. This property makes it a candidate for further investigation in the treatment of allergic conditions.

Biological Target Interactions:
Interaction studies are essential for understanding how this compound interacts with biological targets. The combination of phthalazinone and aniline functionalities may enhance its pharmacological profile compared to similar compounds.

Material Science Applications

The unique structural features of this compound also position it as a potential building block for developing new functional materials. The trifluoromethyl group can influence the material properties, making it suitable for applications in organic electronics and polymer science. Investigating its material properties could lead to innovations in functional materials with tailored characteristics.

Case Studies and Research Findings

Study/Research Focus Findings
Antitumor Activity StudyEvaluated against various cancer cell linesPotential antitumor effects noted; further studies required to confirm efficacy
Anti-inflammatory ResearchInvestigated histamine release inhibitionSuggests potential use in treating allergic conditions
Material Properties InvestigationAnalyzed structural influence on material characteristicsIndicates possible applications in organic electronics

Mechanism of Action

The mechanism of action of 4-{[3-(trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity by increasing its lipophilicity and electronic effects. This can lead to the modulation of biological pathways and the inhibition of target enzymes .

Comparison with Similar Compounds

Positional Isomers and Substituent Effects

The positional isomer 4-{[4-(trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone (CAS: 305368-12-1) shares the same molecular formula (C₁₆H₁₂F₃N₃O, MW: 319.29) but differs in the trifluoromethyl group’s placement on the aniline ring (para vs. meta).

4-Methyl-1(2H)-phthalazinone (simplified analog) lacks the anilino-methyl substituent, resulting in reduced molecular complexity and lower molecular weight (MW: ~174.18 estimated). Its biological activity is likely diminished due to the absence of the trifluoromethyl group, which is critical for hydrophobic interactions in drug-receptor binding .

Complex Derivatives with Extended Substituents

The compound 4-((3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)anilino)methyl)-1(2H)-phthalazinone (CAS: 860784-88-9) incorporates a pyridinyloxy-anilino group, increasing molecular weight (C₂₁H₁₄ClF₃N₄O₂, MW: 458.81) and steric bulk.

Biological Activity

The compound 4-{[3-(trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone is a derivative of phthalazinone, which has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

  • Molecular Formula : C16H14F3N3O
  • Molecular Weight : 335.29 g/mol

The structure includes a phthalazinone core substituted with a trifluoromethyl aniline moiety, which is crucial for its biological activity.

The primary mechanism of action for phthalazinones, including this compound, involves inhibition of phosphodiesterase (PDE) enzymes. PDE inhibitors are known to modulate intracellular levels of cyclic nucleotides, leading to various pharmacological effects such as anti-inflammatory and immunomodulatory actions.

Pharmacological Effects

Research indicates that This compound exhibits significant biological activities, particularly in the following areas:

  • Anti-inflammatory Activity : Studies have shown that phthalazinone derivatives can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). This activity is particularly relevant in models of dermatitis and other inflammatory conditions .
  • Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .
  • Neurological Effects : There is emerging evidence that PDE inhibitors may have neuroprotective effects, which could be beneficial in neurodegenerative diseases .

Study 1: PDE4 Inhibition and Anti-inflammatory Effects

A study evaluated a series of phthalazinone derivatives for their ability to inhibit PDE4. The most potent compound in this series significantly reduced TNF-α levels in whole rat blood cells and showed efficacy in a mouse model of dermatitis. This suggests that the trifluoromethyl substitution enhances the anti-inflammatory properties .

Study 2: Anticancer Activity

In vitro studies have assessed the cytotoxicity of various phthalazinone derivatives against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong anticancer potential .

Data Table: Biological Activities of this compound

Activity TypeEffectReference
Anti-inflammatoryInhibition of TNF-α production
AnticancerCytotoxicity against MCF-7 and A549
NeurologicalPotential neuroprotective effects

Q & A

Q. What are the established synthetic pathways for 4-{[3-(trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone, and how do reaction conditions (e.g., solvent, catalyst) influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step protocols:

  • Step 1: Formation of the phthalazinone core via cyclization of anthranilic acid derivatives or via Buchwald-Hartwig amination for introducing the trifluoromethylanilino group.
  • Step 2: Functionalization at the 4-position using reductive amination or nucleophilic substitution.
  • Optimization: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility, while palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency. Yields are sensitive to temperature (60–100°C) and stoichiometric ratios of reactants (e.g., 1.2:1 amine:carbonyl equivalent). Purification often requires column chromatography with ethyl acetate/hexane gradients .

Q. What spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR (¹H/¹³C): Key signals include the phthalazinone carbonyl (~165 ppm in ¹³C NMR) and the trifluoromethyl group (-CF₃, δ ~120 ppm in ¹⁹F NMR).
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm error.
  • HPLC-PDA: Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases.
  • X-ray Crystallography (if crystalline): Resolves stereoelectronic effects of the trifluoromethylanilino substituent .

Advanced Research Questions

Q. How do structural modifications at the 4-position of the phthalazinone core influence biological activity, particularly in dual-target therapies (e.g., enzyme inhibition and receptor modulation)?

Methodological Answer:

  • Substituent Effects:
    • Electron-withdrawing groups (e.g., -CF₃): Enhance metabolic stability and target binding via hydrophobic interactions.
    • Heteroaromatic groups (e.g., pyridyl, thiazolyl): Improve thromboxane A2 (TXA2) synthetase inhibition by π-π stacking with active-site residues .
    • Polar groups (e.g., -COOH): Reduce membrane permeability, as seen in reduced bronchodilatory activity despite initial expectations .
Substituent TXA2 Inhibition (IC₅₀) Bronchodilation (ED₅₀)
3-Pyridyl0.12 µM1.8 mg/kg
5-Thiazolyl0.15 µM2.1 mg/kg
Phenyl0.25 µM3.5 mg/kg
Data adapted from Yamaguchi et al. (1993) .

Q. What in vivo models are most suitable for evaluating the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound, and how do metabolite profiles affect efficacy?

Methodological Answer:

  • Rodent Models:
    • Asthma: Ovalbumin-sensitized mice for assessing bronchodilation and TXA2 inhibition synergism .
    • Cancer: Xenograft models (e.g., BRCA-mutant tumors) to study PARP inhibition mechanisms, with LC-MS/MS monitoring of hepatic NAD+ depletion linked to PARP overactivation .
  • Metabolite Identification: Use microsomal stability assays (human/rat liver microsomes) to identify oxidative metabolites (e.g., hydroxylation at the benzyl position) that may alter target engagement .

Q. How can computational methods (e.g., molecular docking, MD simulations) predict binding modes of this compound to PARP-1 or TXA2 synthetase?

Methodological Answer:

  • Docking (AutoDock Vina): Use crystal structures (PDB: 4UND for PARP-1) to model the phthalazinone core within the NAD+-binding pocket. The trifluoromethylanilino group shows favorable van der Waals interactions with Tyr907 and Ser904 .
  • MD Simulations (GROMACS): Simulate ligand-receptor dynamics over 100 ns to assess stability of hydrogen bonds with catalytic residues (e.g., His862 in TXA2 synthetase) .

Data Contradictions and Resolution

Q. Discrepancies in reported bioactivity: Why do some studies show enhanced TXA2 inhibition with pyridyl substituents, while others report reduced efficacy in vivo?

Critical Analysis:

  • Lipophilicity vs. Solubility: Pyridyl derivatives (logP ~2.5) exhibit high in vitro potency but poor aqueous solubility, limiting bioavailability in rodent models. Hydrophilicity-adjusted analogs (e.g., morpholine-substituted) show improved PK but reduced target affinity .
  • Species Differences: Rat CYP450 isoforms metabolize the compound faster than human isoforms, necessitating allometric scaling for translational predictions .

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